molecular formula C26H29N3O B12402219 Wnk-IN-1

Wnk-IN-1

カタログ番号: B12402219
分子量: 399.5 g/mol
InChIキー: KRRYUYQXCUJXNA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthesis of Wnk-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate, which is then subjected to various reaction conditions to yield the final product. The specific reaction conditions and reagents used in the synthesis of this compound are proprietary and may vary depending on the manufacturer .

化学反応の分析

Wnk-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

科学的研究の応用

Wnk-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of WNK kinases in various biochemical pathways. In biology, this compound is used to investigate the regulation of ion transport and cellular volume homeostasis. In medicine, it has potential therapeutic applications in treating hypertension, stroke, and certain types of cancer . In industry, this compound is used in the development of new drugs and therapeutic agents targeting WNK kinases .

作用機序

Wnk-IN-1 exerts its effects by inhibiting the activity of WNK kinases. These kinases phosphorylate and activate downstream kinases such as oxidative stress-responsive kinase 1 (OSR1) and SPS1-related proline/alanine-rich kinase (SPAK). By inhibiting WNK kinases, this compound disrupts the phosphorylation and activation of these downstream kinases, thereby affecting the regulation of ion transport and cellular volume homeostasis . The molecular targets of this compound include the ATP binding site of WNK kinases, where it binds in a non-competitive manner .

類似化合物との比較

Wnk-IN-1 is unique among WNK kinase inhibitors due to its ATP non-competitive inhibition mechanism. Similar compounds include quinoline compounds, halo-sulfones, cyclopropane-containing thiazoles, piperazine-containing compounds, and nitrophenol-derived compounds . These compounds also inhibit WNK kinases but may differ in their selectivity and potency. For example, quinoline-derived compounds have been shown to exhibit isoform-specific inhibition, being more potent toward WNK3 than WNK1 . This highlights the uniqueness of this compound in its broad-spectrum inhibition of WNK kinases.

特性

分子式

C26H29N3O

分子量

399.5 g/mol

IUPAC名

N-[[1-[2-(3-methoxyphenyl)-5-methylpyridin-4-yl]indol-3-yl]methyl]-2-methylpropan-1-amine

InChI

InChI=1S/C26H29N3O/c1-18(2)14-27-16-21-17-29(25-11-6-5-10-23(21)25)26-13-24(28-15-19(26)3)20-8-7-9-22(12-20)30-4/h5-13,15,17-18,27H,14,16H2,1-4H3

InChIキー

KRRYUYQXCUJXNA-UHFFFAOYSA-N

正規SMILES

CC1=CN=C(C=C1N2C=C(C3=CC=CC=C32)CNCC(C)C)C4=CC(=CC=C4)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。